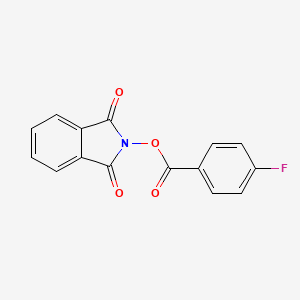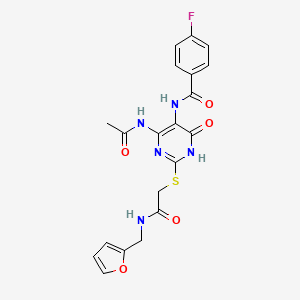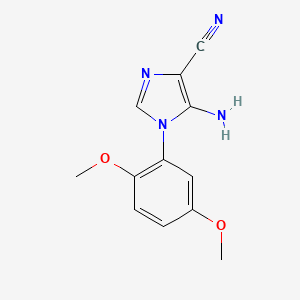![molecular formula C22H16ClN5O2S B2402397 N-(4-クロロベンジル)-3-(フェニルスルホニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン CAS No. 866340-86-5](/img/structure/B2402397.png)
N-(4-クロロベンジル)-3-(フェニルスルホニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of quinazoline derivatives, which have been reported to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inhibiting the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and cell division. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. The anti-microbial activity of this compound is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cancer cells. It has also been shown to increase the levels of certain antioxidants such as glutathione. Furthermore, it has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine in lab experiments is its potential to exhibit various biological activities. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail to better understand its effects on cells and organisms. Furthermore, it would be interesting to investigate the structure-activity relationship of this compound to design more potent and selective derivatives. Finally, it would be valuable to explore the potential of this compound as a lead compound for drug discovery.
合成法
The synthesis of N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves the reaction of 4-chlorobenzylamine with 3-(phenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the product can be improved by using a higher temperature and a longer reaction time.
科学的研究の応用
- 研究者は、この化合物を用いた分子内電気化学的脱水素N–N結合形成の利用を探求してきました。穏和でスケーラブルな電解条件下では、容易に入手可能なN-(2-ピリジル)アミジンから、貴重な1,2,4-トリアゾロ[1,5-a]ピリジンを合成することができます。反応は、n Bu4NBrをレドックスメディエーターと電解質の両方として用いた単純な仕切りなしセルで行われます .
- 高エネルギーかつ高安全性のエネルギー物質の設計と合成は、エネルギー物質分野の研究者にとって極めて重要です。この文脈におけるこの化合物の具体的な用途は明示的に言及されていませんが、より安全でありながら強力な爆発物や推進剤の開発という広範な範囲に含まれます .
- 前述の分子内脱水素N–N結合形成プロトコルは、抗糖尿病化合物の重要な中間体の効率的な合成にも適用されました。具体的な中間体に関する詳細は記載されていませんが、これは医薬品化学における化合物の潜在的な関連性を示しています .
分子内電気化学的脱水素N–N結合形成
高エネルギーかつ高安全性のエネルギー物質
抗糖尿病化合物中間体
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c23-16-12-10-15(11-13-16)14-24-20-18-8-4-5-9-19(18)28-21(25-20)22(26-27-28)31(29,30)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSIZZPFNUXXKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2402318.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)


![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)
![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)



![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)
